REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[H-].[Na+].Cl[CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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2.01 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(NC1)=O
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Name
|
|
Quantity
|
0.924 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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2.89 g
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Type
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reactant
|
Smiles
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ClCOCC[Si](C)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 1 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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The reaction mixture was stirred overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
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0.26 min, MH+ 304.1 (non-polar method)
|
Duration
|
0.26 min
|
Type
|
CUSTOM
|
Details
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The reaction was quenched with sat. aq. NH4Cl
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Type
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ADDITION
|
Details
|
diluted with ethyl acetate
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Type
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EXTRACTION
|
Details
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The reaction mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
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The combined organics were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(N(C1)COCC[Si](C)(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |